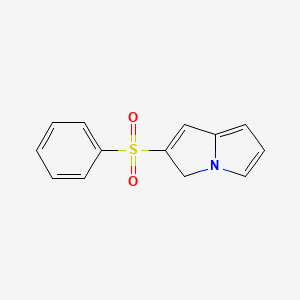![molecular formula C19H16O3 B14350580 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- CAS No. 90834-21-2](/img/structure/B14350580.png)
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction between 4-methoxybenzaldehyde and 6-methyl-2H-1-benzopyran-2-one. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives.
2H-1-Benzopyran-2-one, 4-hydroxy-: Commonly used in the study of anticoagulant properties.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its potential antioxidant activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and methyl groups enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
90834-21-2 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[2-(4-methoxyphenyl)ethenyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C19H16O3/c1-13-3-10-18-17(11-13)15(12-19(20)22-18)7-4-14-5-8-16(21-2)9-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
GYVGYDLHIBVHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
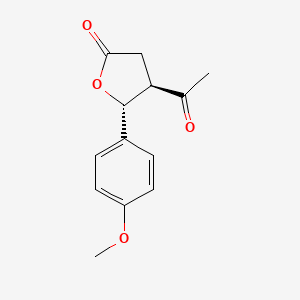
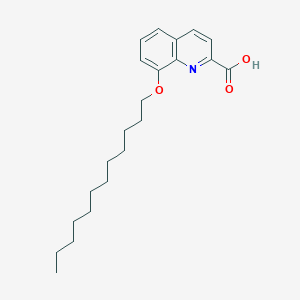
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

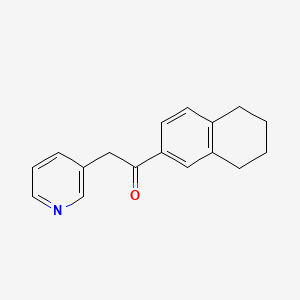
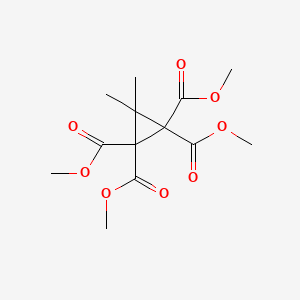
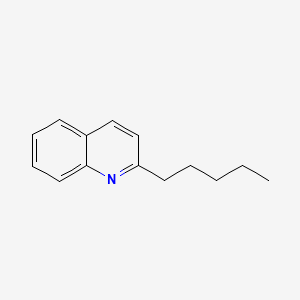
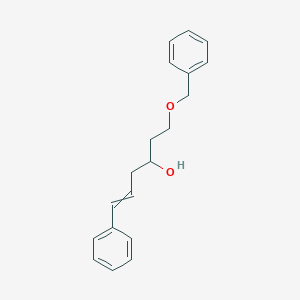
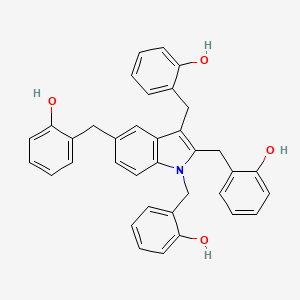
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
